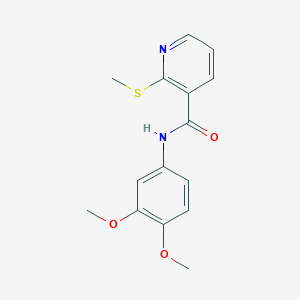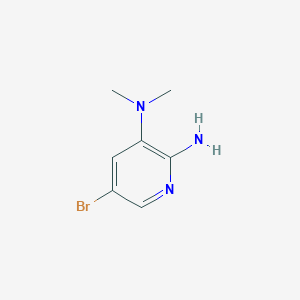
5-Bromo-N3,N3-dimethylpyridine-2,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is 1S/C7H9BrN2/c1-4-5 (2)7 (9)10-3-6 (4)8/h3H,1-2H3, (H2,9,10) . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine is solid . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Complex Formation Research into 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine and related compounds has explored various synthetic methodologies and their potential for forming complexes with different elements or as part of larger molecular structures. For example, the reaction of 5-bromo-N,N-dimethylpyrimidin-2-amine with butyllithium produces tetramethyl bipyrimidine derivatives, indicating its utility in constructing complex heterocyclic compounds (Kowalewski et al., 1981). Additionally, studies on the reactivity of pyrrole pigments have shown that certain derivatives can undergo electrophilic substitution reactions such as nitration and bromination, demonstrating the compound's versatility in chemical transformations (Daroca et al., 1984).
Crystal Structure and Interaction Analysis Investigations into the crystal structure and intermolecular interactions of compounds related to 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine reveal detailed insights into their molecular behavior. For instance, the crystal structure analysis of certain derivatives has confirmed their betaine nature, providing essential information for understanding their physical properties and potential applications in materials science (Kuhn et al., 2003). Similarly, studies on the intermolecular interactions within crystal structures, using Hirshfeld surface analysis, have elucidated the nature of atom-to-atom interactions, which is critical for designing compounds with desired properties (Barakat et al., 2017).
Halogen Bonding and Sensing Applications Recent research has also highlighted the potential of derivatives of 5-Bromo-N3,N3-dimethylpyridine-2,3-diamine in forming halogen bonds, a type of noncovalent interaction that is increasingly recognized for its importance in supramolecular chemistry. For example, N,N'-Dibromohydantoins have been used as halogen bond donors in crystalline adducts with pyridines, demonstrating the applicability of such compounds in designing new materials with specific interaction patterns (Nicolas et al., 2016). Additionally, certain metal-organic frameworks (MOFs) incorporating bromo-substituted compounds have shown luminescence-sensing properties, indicating their potential use in detecting metal ions and small molecules (Xu & Zhang, 2019).
Safety And Hazards
Propiedades
IUPAC Name |
5-bromo-3-N,3-N-dimethylpyridine-2,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3/c1-11(2)6-3-5(8)4-10-7(6)9/h3-4H,1-2H3,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCIMKHUJCTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N3,N3-dimethylpyridine-2,3-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

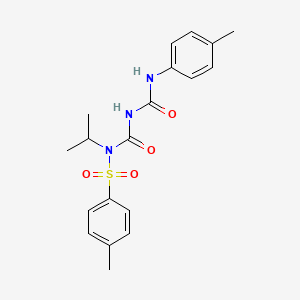
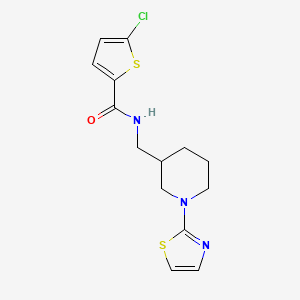
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-chloro-3-(trifluoromethyl)phenyl)amino)acrylonitrile](/img/structure/B2984760.png)
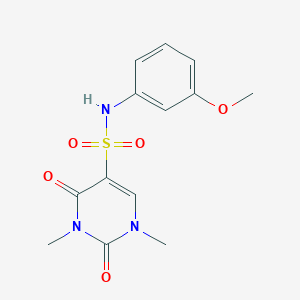
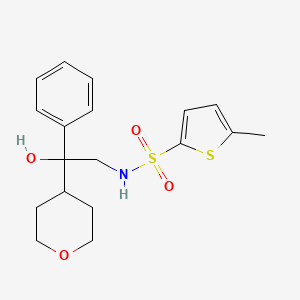
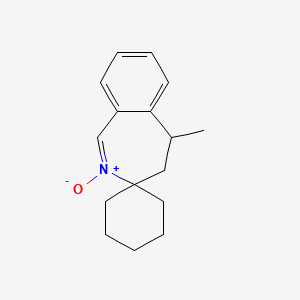
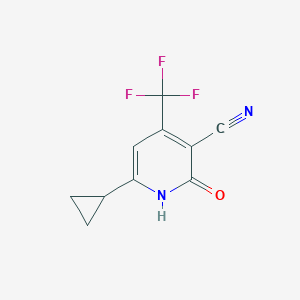
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2984772.png)
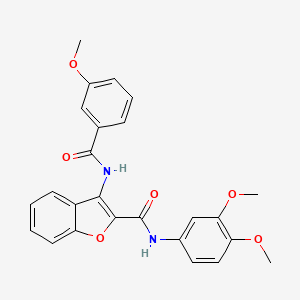
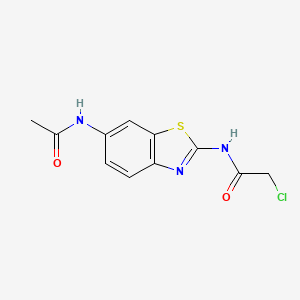
![5-[2-chloro-4-(methylsulfonyl)phenyl]-1-(4-methoxyphenyl)-1H-1,2,3,4-tetraazole](/img/structure/B2984775.png)
![4-Bromo-3-[methyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2984776.png)
![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)
